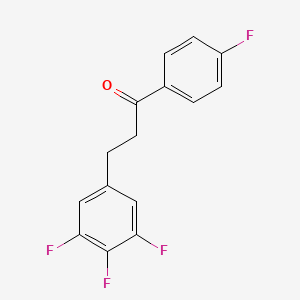

![molecular formula C14H14N2O2 B1327998 2-[(4-Ethylphenyl)amino]nicotinic acid CAS No. 55285-32-0](/img/structure/B1327998.png)

2-[(4-Ethylphenyl)amino]nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

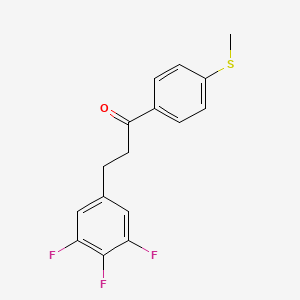

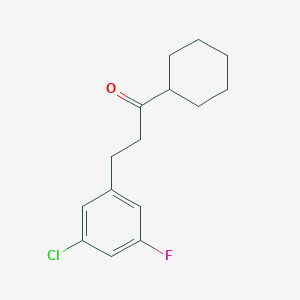

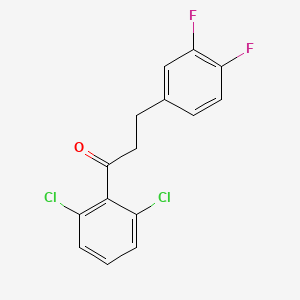

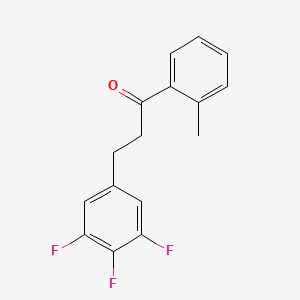

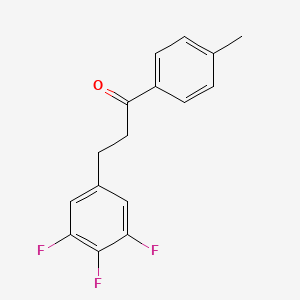

The synthesis of “2-[(4-Ethylphenyl)amino]nicotinic acid” involves the reaction of 2-aminonicotinic acid with 5-methoxysalicylaldehyde . The synthesized compound was characterized using FT-IR, 1 H-NMR, 13 C-NMR, and GC–MS techniques .Molecular Structure Analysis

The crystal structure of “this compound” was determined . It was observed that alkylation of the phenyl ring with an ethyl group disrupts the planar conformation of the molecule by steric repulsion, resulting in the formation of an acid-pyridine heterosynthon in the crystal .Applications De Recherche Scientifique

Crystal Structure and Crystallization

2-[(4-Ethylphenyl)amino]nicotinic acid (2EPNA) has been studied for its crystal structure and crystallization tendencies. Alkylation with an ethyl group disrupts the planar conformation of the molecule, resulting in the formation of an acid-pyridine heterosynthon. This compound forms a stable amorphous phase upon melt quenching and does not crystallize easily on reheating. The acid-pyridine hydrogen bonding in the amorphous state is believed to contribute to its glass-forming ability (Kalra, Zhang, Parkin, & Li, 2017).

Receptor Interactions

Nicotinic acid and derivatives, including this compound, interact with specific receptors such as PUMA-G and HM74 in the human body. These receptors are involved in lipid metabolism and can affect processes like lipolysis in adipose tissue and cholesterol levels (Tunaru et al., 2003).

Industrial Production and Environmental Impact

The industrial production of nicotinic acid, a related compound, has environmental implications due to the production of greenhouse gases. New technologies for its production are necessary to meet the demands of green chemistry and reduce environmental burden (Lisicki, Nowak, & Orlińska, 2022).

Polymorphism in Organic Systems

The study of polymorphism in organic systems, including this compound, reveals interesting behaviors in crystal structures. Different polymorphs show unique directionalities in their hydrogen-bonding chains, contributing to our understanding of molecular interactions in solid forms (Long, Parkin, Siegler, Brock, Cammers, & Li, 2008).

Pharmacological Effects and Molecular Targets

The interaction of nicotinic acid and its derivatives with receptors like HM74 and HM74A contributes to their pharmacological effects, including lipid regulation. These interactions facilitate the discovery of new drugs for treating conditions like dyslipidemia (Wise et al., 2003).

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-ethylanilino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-10-5-7-11(8-6-10)16-13-12(14(17)18)4-3-9-15-13/h3-9H,2H2,1H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDDQRJUPZROSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649737 |

Source

|

| Record name | 2-(4-Ethylanilino)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55285-32-0 |

Source

|

| Record name | 2-(4-Ethylanilino)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

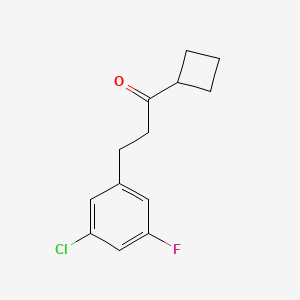

![Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate](/img/structure/B1327929.png)